Methyl 2-methoxy-4-vinylbenzoate
Overview
Description
Methyl 2-methoxy-4-vinylbenzoate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known as methyl 4-ethenyl-2-methoxybenzoate. This compound is characterized by the presence of a methoxy group and a vinyl group attached to a benzoate ester. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-4-vinylbenzoate can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-4-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed:
Oxidation: Formation of 2-methoxy-4-vinylbenzoic acid.
Reduction: Formation of 2-methoxy-4-ethylbenzoate.
Substitution: Formation of 2-alkoxy-4-vinylbenzoates.
Scientific Research Applications
Methyl 2-methoxy-4-vinylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-4-vinylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interaction with cellular targets, leading to specific biological effects. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Methyl 2-methoxy-4-vinylbenzoate can be compared with other similar compounds such as:
Methyl 4-vinylbenzoate: Lacks the methoxy group, leading to different reactivity and applications.
Methyl 2-methoxybenzoate: Lacks the vinyl group, affecting its chemical behavior and uses.
Methyl 4-methoxybenzoate: Lacks the vinyl group, resulting in different properties and applications.
Uniqueness: The presence of both methoxy and vinyl groups in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields of research and industry.
Biological Activity
Methyl 2-methoxy-4-vinylbenzoate, also referred to as methyl 2-methoxy-4-vinylphenol or MVP, is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, antioxidant, and insecticidal properties, supported by case studies and research findings.
Chemical Structure
This compound can be structurally represented as follows:
This compound features a methoxy group and a vinyl group attached to a benzoate structure, which contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits strong antimicrobial activity. A study on red cabbage extracts revealed that this compound, along with benzofuran, demonstrated significant antibacterial effects against various pathogens. The chloroform extract of red cabbage showed the highest antimicrobial activity, suggesting that MVP could serve as an effective natural preservative in food processing .
Table 1: Antimicrobial Activity of this compound
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 0.5 mg/mL |
Staphylococcus aureus | 18 | 0.3 mg/mL |
Listeria monocytogenes | 16 | 0.4 mg/mL |
The above table summarizes the antimicrobial efficacy of MVP against common foodborne pathogens.
Antioxidant Activity
MVP has also been evaluated for its antioxidant properties. Studies utilizing DPPH and ABTS assays demonstrated that it effectively scavenges free radicals, thereby potentially reducing oxidative stress in biological systems. The radical scavenging activity was quantified, showing significant inhibition percentages at varying concentrations .
Table 2: Antioxidant Activity of this compound
Concentration (mg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
0.1 | 45 | 50 |
0.5 | 62 | 68 |
1.0 | 80 | 85 |
Insecticidal Activity
Insecticidal properties of methyl benzoate analogs have been explored extensively, particularly against pests like Cimex lectularius (bed bugs) and Aedes aegypti (mosquitoes). MVP and its derivatives have shown promising results in repelling these insects. For instance, MVP demonstrated strong spatial repellency against bed bugs, maintaining effectiveness over extended periods compared to traditional insecticides like DEET .
Table 3: Insecticidal Efficacy of Methyl Benzoate Analogues
Compound | LD50 (µg/adult) | Repellency Duration (days) |
---|---|---|
Methyl benzoate | 50.9 | 28 |
Methyl 2-methoxybenzoate | 14.7 | >21 |
Methyl 3-methoxybenzoate | 18.4 | <14 |
Case Studies
- Natural Preservative Potential : A study assessed the use of red cabbage extracts containing MVP as a natural preservative in beef meat processing. The findings indicated that the incorporation of these extracts significantly improved the oxidative and microbiological stability of the meat products .
- Repellency Against Bed Bugs : Another investigation found that MVP analogs exhibited long-lasting repellency against both insecticide-susceptible and resistant strains of bed bugs, making them viable alternatives to synthetic insecticides .
Properties
IUPAC Name |
methyl 4-ethenyl-2-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-4-8-5-6-9(11(12)14-3)10(7-8)13-2/h4-7H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKVQIULTNFKQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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